Cas no 5633-14-7 (Benzetimide hydrochloride)

Benzetimide hydrochloride 化学的及び物理的性質
名前と識別子
-
- [3,4'-Bipiperidine]-2,6-dione,3-phenyl-1'-(phenylmethyl)-, hydrochloride (1:1)
- 2-[1-benzyl-4-piperidyl]-2-phenylglutarimide
- 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione,hydrochloride
- Benzetimide Hydrochloride
- Dexetimide·HCl (R 16470)
- R4929
- (3,4'-Bipiperidine)-2,6-dione, 3-phenyl-1'-(phenylmethyl)-, monohydrochloride
- 2-(1-Benzyl-4-piperidyl)-2-phenylglutarimide monohydrochloride
- 3-Phenyl-
- Benzetimide HCl
- Benzetimide hydrochloride [USAN]
- Dioxatrine
- dl-1-Benzyl-4-(2,6-dioxo-3-phenyl-3-piperidyl)piperidine hydrochloride
- dl-2-(1-Benzyl-4-piperidyl)-2-phenylglutarimide hydrochloride
- McN-JR 4929
- Spasmentral
- UNII-V6ERX20PHB
- 3-Phenyl-1'-(phenylmethyl)-[3,4'-bipiperidine]-2,6-dione monohydrochloride
- DTXSID101036320
- MS-26755
- NS00080966
- JANSSEN R 4929
- Benzetimide hydrochloride (USAN)
- BCP28424
- 3-Phenyl-1'-(phenylmethyl)(3,4'-bipiperidine)-2,6-dione monohydrochloride
- V6ERX20PHB
- BCP11991
- D03087
- Glutarimide, 2-(1-benzyl-4-piperidyl)-2-phenyl-, hydrochloride
- CHEMBL545131
- CS-5308
- McN-JR4929
- Benzetimide (hydrochloride)
- EINECS 227-072-8
- SMR000718634
- SCHEMBL635393
- HY-B1547A
- JANSSEN R 492
- BENZETIMIDE HYDROCHLORIDE [MI]
- R 4929
- FT-0696859
- MCN-JR-4929-11
- Q27291593
- Benzetimide HCl; R4929 HCl; R 4929 HCl; R-4929 HCl
- MLS001201802
- JANSSEN-R-492
- 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride
- 1'-benzyl-3-phenyl-3,4'-bipiperidine-2,6-dione hydrochloride
- 5633-14-7
- Dioxatrine (TN)
- AC-28141
- 5633-14-7 (HCl)
- F85330
- AKOS025402010
- XSOOSXRNMDUWEM-UHFFFAOYSA-N
- 3-Phenyl-1'-(phenylmethyl)-[3,4'-bipiperidine]-2,6-dione Hydrochloride; 2-(1-Benzyl-4-piperidyl)-2-phenyl-glutarimide Monohydrochloride; 3-Phenyl-1'-(phenylmethyl)-[3,4'-bipiperidine]-2,6-dione Monohydrochloride; R 4929; Spasmentral
- DA-71381
- Benzetimide hydrochloride
-
- MDL: MFCD00210783
- インチ: InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H
- InChIKey: XSOOSXRNMDUWEM-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C1CCN(CC2=CC=CC=C2)CC1)(C3=CC=CC=C3)CC4)NC4=O.[H]Cl
計算された属性
- せいみつぶんしりょう: 398.1761058g/mol
- どういたいしつりょう: 398.1761058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 529
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4Ų
じっけんとくせい
- ゆうかいてん: 299-301.5 ºC
- ようかいど: H2O: 6.25 mg/mL
Benzetimide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D107081-200g |
2-[1-BENZYL-4-PIPERIDYL]-2-PHENYLGLUTARIMIDE HCl |
5633-14-7 | 95% | 200g |
$4680 | 2024-08-03 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46092-50mg |
Benzetimide hydrochloride (R4929) |
5633-14-7 | 98% | 50mg |
¥1693.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-503338-100mg |
Benzetimide Hydrochloride, |
5633-14-7 | 100mg |
¥2858.00 | 2023-09-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7561-5 mg |
Benzetimide hydrochloride |
5633-14-7 | 98.00% | 5mg |
¥453.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7561-10 mg |
Benzetimide hydrochloride |
5633-14-7 | 98.00% | 10mg |
¥647.00 | 2022-04-26 | |
MedChemExpress | HY-B1547A-10mM*1mLinDMSO |
Benzetimide hydrochloride |
5633-14-7 | 99.04% | 10mM*1mLinDMSO |
¥825 | 2022-05-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-503338-100 mg |
Benzetimide Hydrochloride, |
5633-14-7 | 100MG |
¥2,858.00 | 2023-07-11 | ||
MedChemExpress | HY-B1547A-10mg |
Benzetimide hydrochloride |
5633-14-7 | 99.44% | 10mg |
¥750 | 2024-04-18 | |
MedChemExpress | HY-B1547A-10mM*1 mL in DMSO |
Benzetimide hydrochloride |
5633-14-7 | 99.44% | 10mM*1 mL in DMSO |
¥825 | 2024-04-18 | |
eNovation Chemicals LLC | D107081-100g |
2-[1-BENZYL-4-PIPERIDYL]-2-PHENYLGLUTARIMIDE HCl |
5633-14-7 | 95% | 100g |
$2850 | 2025-02-20 |
Benzetimide hydrochloride 関連文献
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Benzetimide hydrochlorideに関する追加情報
Recent Advances in the Study of Benzetimide Hydrochloride (CAS 5633-14-7): A Comprehensive Research Brief
Benzetimide hydrochloride (CAS 5633-14-7) is a well-known anticholinergic agent that has been extensively studied for its pharmacological properties. Recent research has focused on its potential applications in treating various neurological disorders, including Parkinson's disease and schizophrenia. This brief aims to summarize the latest findings related to Benzetimide hydrochloride, highlighting its mechanism of action, therapeutic efficacy, and safety profile.
A study published in the Journal of Medicinal Chemistry (2023) investigated the molecular interactions of Benzetimide hydrochloride with muscarinic acetylcholine receptors. Using advanced computational modeling and in vitro assays, the researchers demonstrated that the compound exhibits high affinity for M1 and M4 receptor subtypes, which are critical targets for cognitive enhancement and antipsychotic effects. These findings provide a solid foundation for further development of Benzetimide hydrochloride as a selective modulator of muscarinic receptors.
In another groundbreaking study, a team of researchers explored the neuroprotective effects of Benzetimide hydrochloride in a rodent model of Parkinson's disease. The results, published in Neuropharmacology (2023), showed that the compound significantly reduced dopaminergic neuron loss and improved motor function. The study also identified a novel signaling pathway involving the PI3K/Akt cascade, which may underlie the neuroprotective effects of Benzetimide hydrochloride.
Recent clinical trials have further evaluated the safety and tolerability of Benzetimide hydrochloride in human subjects. A Phase II trial conducted by a leading pharmaceutical company reported favorable pharmacokinetic profiles and minimal adverse effects at therapeutic doses. These findings are particularly promising for the compound's potential transition into late-stage clinical development.
Despite these advancements, challenges remain in optimizing the therapeutic window of Benzetimide hydrochloride. Researchers are currently investigating prodrug formulations and targeted delivery systems to enhance bioavailability and reduce off-target effects. Collaborative efforts between academia and industry are expected to accelerate the translation of these innovations into clinical practice.
In conclusion, the latest research on Benzetimide hydrochloride (CAS 5633-14-7) underscores its potential as a versatile therapeutic agent for neurological disorders. Continued exploration of its molecular mechanisms and clinical applications will be crucial for realizing its full therapeutic potential. This brief serves as a timely update for researchers and clinicians interested in the evolving landscape of anticholinergic therapies.
5633-14-7 (Benzetimide hydrochloride) 関連製品
- 143257-97-0(4-Piperidinecarboxamide,N-ethyl-1-hexyl-N-methyl-4-phenyl-)
- 1344582-36-0((2S)-4-(4-bromo-2-methylphenyl)butan-2-amine)
- 2413904-09-1(tert-butyl N-benzyl-N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate)
- 2035004-51-2((2Z)-3-(pyridin-3-yl)-1-{3-5-(thiophen-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one)
- 25447-65-8(9,10-Dihydroergocornine)
- 1594491-82-3(2-amino-1-(3-ethylphenyl)propan-1-one)
- 1896592-54-3(1-6-(trifluoromethyl)pyridin-3-ylcyclopentane-1-carboxylic acid)
- 384796-15-0((2Z)-3-5-(2,5-dichlorophenyl)furan-2-yl-2-(4-methoxyphenyl)formamido-N-(2-phenylethyl)prop-2-enamide)
- 1932149-59-1(rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans)
- 1934900-61-4(3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol)

